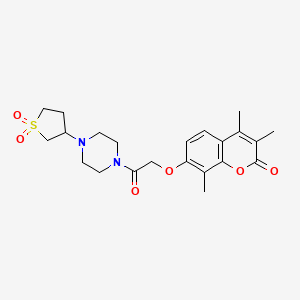![molecular formula C17H15N5O B11136334 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11136334.png)
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique fusion of indole, triazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole-2-carboxamide core, followed by the introduction of the triazolo[4,3-a]pyridine moiety through a series of nucleophilic substitution and cyclization reactions. Key reagents often include methylating agents, triazole precursors, and various catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole moieties are known to facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
- 1-Methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- 1-Methyl-N-([1,2,3]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Uniqueness: 1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is unique due to the specific arrangement of its triazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-21-13-7-3-2-6-12(13)10-14(21)17(23)18-11-16-20-19-15-8-4-5-9-22(15)16/h2-10H,11H2,1H3,(H,18,23) |
InChI Key |
UOJASHSKUBIVAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B11136262.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide](/img/structure/B11136266.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11136273.png)
![N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11136281.png)
![1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B11136289.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136301.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136312.png)
![N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide](/img/structure/B11136317.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11136328.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136338.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136342.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11136353.png)
